molecular formula C18H18N4O4 B13693785 3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine

3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine

Cat. No.: B13693785
M. Wt: 354.4 g/mol
InChI Key: QQBZMQDAHCNSHJ-UHFFFAOYSA-N
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Description

3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine (hereafter referred to as BDMPT) is a symmetrically disubstituted 1,2,4,5-tetrazine derivative characterized by two 3,4-dimethoxyphenyl groups at the 3- and 6-positions of the tetrazine ring. Its synthesis involves the cyclization of diaroylhydrazides or the use of nitrile precursors under controlled conditions, with phosphorous oxychloride (POCl₃) and hydrazine hydrate as key reagents . BDMPT exhibits strong electron-deficient properties due to the electron-withdrawing nature of the tetrazine core, making it highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions. This reactivity is leveraged in bioorthogonal chemistry and materials science .

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

3,6-bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C18H18N4O4/c1-23-13-7-5-11(9-15(13)25-3)17-19-21-18(22-20-17)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3

InChI Key

QQBZMQDAHCNSHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N=N2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Initial Synthesis of the Tetrazine Core

The foundational step involves synthesizing the 1,2,4,5-tetrazine nucleus, which serves as the scaffold for subsequent functionalization. The general approach is based on the condensation of suitable nitrile precursors with hydrazine derivatives, followed by oxidation to form the tetrazine ring.

Typical Reaction Scheme:

  • Starting Material: A dihydrazino precursor or a suitable nitrile derivative.
  • Reagents: Hydrazine hydrate or hydrazine derivatives, oxidizing agents such as sodium nitrite, sodium hypochlorite, or hypervalent iodine reagents.
  • Conditions: Reflux in polar solvents like acetic acid or ethanol, often under inert atmosphere to prevent side reactions.

Example Procedure:

  • Dissolve the nitrile precursor in acetic acid.
  • Add hydrazine hydrate slowly under stirring.
  • Heat the mixture at reflux for 12-24 hours.
  • Cool the reaction mixture and induce precipitation or extract the product using organic solvents.
  • Purify via recrystallization or chromatography.

Functionalization with Aromatic Substituents

The key step involves attaching the 3,4-dimethoxyphenyl groups to the tetrazine core, typically through nucleophilic substitution or condensation reactions.

Method A: Hydrazone Formation

  • Reagents: The tetrazine core with reactive hydrazine functionalities, 3,4-dimethoxybenzaldehyde derivatives.
  • Procedure:
    • Dissolve the tetrazine precursor in ethanol.
    • Add an equimolar amount of 3,4-dimethoxybenzaldehyde.
    • Stir at ambient temperature or slightly elevated temperatures (~50°C) for 24 hours.
    • The reaction proceeds via condensation to form hydrazones, which are then isolated by filtration and purified.

Method B: Suzuki Coupling (for aromatic substitution)

  • Reagents: Boronic acids or esters of 3,4-dimethoxyphenyl, palladium catalysts, and bases such as potassium carbonate.
  • Procedure:
    • React the halogenated tetrazine intermediate with the boronic acid in a suitable solvent (e.g., toluene, ethanol) under inert atmosphere.
    • Heat at reflux (~80°C) for several hours.
    • Purify the coupled product via chromatography.

Oxidation to Form the Fully Aromatic Tetrazine

The partially substituted intermediates are oxidized to form the aromatic tetrazine ring, often using oxidants such as:

  • Sodium nitrite in acetic acid.
  • Hypervalent iodine reagents.
  • Hydrogen peroxide under catalytic conditions.

Typical Conditions:

  • Dissolve the intermediate in acetic acid.
  • Add the oxidant slowly while maintaining stirring.
  • Heat gently (~50°C) for 4-6 hours.
  • Monitor progress via thin-layer chromatography.
  • Isolate the product by filtration or extraction, then purify.

Purification and Characterization

The final compound is purified through recrystallization from suitable solvents such as ethanol or acetonitrile. Characterization involves:

  • Melting point determination.
  • Nuclear magnetic resonance spectroscopy.
  • Mass spectrometry.
  • X-ray crystallography for definitive structural confirmation.

Summary of Reaction Conditions and Yields

Step Reaction Type Reagents Solvent Temperature Time Typical Yield Notes
1 Tetrazine core synthesis Hydrazine hydrate, nitrile Acetic acid Reflux 12-24 hr 60-80% Purify via recrystallization
2 Aromatic substitution 3,4-dimethoxybenzaldehyde or boronic acids Ethanol, toluene Ambient to reflux 12-24 hr 50-70% Use inert atmosphere for coupling
3 Oxidation Sodium nitrite, hypervalent iodine Acetic acid 50°C 4-6 hr 65-85% Monitor via TLC

Notes on Variations and Optimization

  • Substituent Effects: Electron-donating groups like methoxy enhance reactivity during condensation and coupling steps.
  • Reaction Monitoring: Thin-layer chromatography and NMR are essential for tracking progress.
  • Purification: Recrystallization remains the most effective method, but chromatography may be necessary for complex mixtures.
  • Yield Optimization: Using fresh reagents, inert atmospheres, and controlled temperatures improves yields.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nitrating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar 1,2,4,5-Tetrazine Derivatives

Substituent Effects on Reactivity and Stability

The reactivity and stability of 1,2,4,5-tetrazines are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of BDMPT with structurally related derivatives:

Compound Substituents Key Properties Reactivity in IEDDA (Solvent) Thermal Stability
BDMPT 3,4-Dimethoxyphenyl High electron deficiency; soluble in polar aprotic solvents 1.4 M⁻¹s⁻¹ (MeOH) Decomposes at 302°C
3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine 4-Methoxyphenyl Moderate electron deficiency; enhanced solubility in MeOH 0.16 M⁻¹s⁻¹ (MeCN) Decomposes at 285°C
3,6-Bis(3,5-dimethylpyrazol-1-yl)-tetrazine 3,5-Dimethylpyrazole Electron-rich due to pyrazole donors; used in energetic materials Low IEDDA reactivity Stable up to 320°C
BTATz (3,6-Bis(tetrazol-5-ylamino)-tetrazine) Tetrazole-amino groups Nitrogen-rich (N% > 70%); high detonation velocity (8903 m/s) Not applicable (energetic use) Decomposes at 318°C
3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Pyridyl groups Anion-π interaction capability; used in supramolecular chemistry Moderate reactivity in polar solvents Stable up to 250°C

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Substituents : BDMPT’s 3,4-dimethoxyphenyl groups provide moderate electron withdrawal, balancing reactivity and stability. In contrast, pyridyl or pyrazole substituents (electron-rich) reduce IEDDA reactivity but enhance thermal stability for energetic applications .
  • Solvent Sensitivity: BDMPT’s reaction rate in methanol (1.4 M⁻¹s⁻¹) is significantly higher than in acetonitrile (0.16 M⁻¹s⁻¹), reflecting solvent polarity effects common to tetrazines .
  • Energetic vs. Bioorthogonal Applications : BDMPT is less nitrogen-rich (N% ~40%) compared to BTATz (N% >70%), making the latter superior for explosives, while BDMPT’s IEDDA reactivity favors bioconjugation .
Stability Under Nitration

For example, nitration of N3,N6-bis(1H-1,2,4-triazol-5-yl)-tetrazine (15) yields stable nitro products (e.g., compound 20), whereas BDMPT analogs hydrolyze rapidly under similar conditions .

Biological Activity

3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, antifungal, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O4C_{16}H_{16}N_4O_4, with a molecular weight of approximately 328.32 g/mol. The compound features two methoxy-substituted phenyl groups attached to a tetrazine core.

Antibacterial Activity

Recent studies have indicated that compounds containing the tetrazine moiety exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines have shown high antibacterial activity when compared to standard antibiotics. The specific mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityReference
This compoundAntibacterial
1,2,4-triazolo[4,3-b][1,2,4]tetrazinesHigh antibacterial activity

Antifungal Activity

In addition to antibacterial effects, tetrazine derivatives have been studied for their antifungal properties. The compound's structure allows for interaction with fungal cell membranes or metabolic enzymes critical for fungal growth.

CompoundActivityReference
This compoundAntifungal
Novel tetrazinesEffective against various fungi

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazine derivatives has been noted in various studies. These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.

CompoundActivityReference
This compoundAnti-inflammatory
Other tetrazine derivativesInhibition of inflammation markers

Case Studies

Several case studies have explored the biological activity of similar tetrazine compounds:

  • Study on Derivatives : A study published in PubMed highlighted the synthesis and biological evaluation of novel tetrazine derivatives showing promising antibacterial and antifungal activities compared to existing drugs. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced biological efficacy.
  • Mechanistic Insights : Research has provided insights into the mechanisms by which these compounds exert their effects. For example, certain derivatives were shown to disrupt membrane integrity in bacteria and fungi.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine, and how do reaction conditions influence yield? A: The compound is typically synthesized via cyclocondensation of 3,4-dimethoxyphenyl-substituted precursors. A common approach involves reacting 3,4-dimethoxybenzonitrile with hydrazine hydrate at elevated temperatures (100°C, 72 hours) to form a dihydrotetrazine intermediate, followed by oxidation with sodium nitrite in acidic media to yield the aromatic tetrazine core . Critical parameters include:

  • Temperature control : Excess heat may degrade intermediates.
  • Oxidant stoichiometry : Overuse of NaNO₂ can lead to side reactions.
  • Purification : Recrystallization from ethanol or toluene is essential to isolate the red crystalline product .

Advanced Synthesis

Q: How can regioselectivity be controlled in substitution reactions of 1,2,4,5-tetrazine derivatives? A: Regioselectivity is influenced by steric and electronic effects. For 3,6-diaryl tetrazines, electron-donating groups (e.g., 3,4-dimethoxy) activate specific positions for nucleophilic substitution. Computational modeling (e.g., DFT) predicts reactive sites by analyzing electron density distribution, while directing groups (e.g., halides) can be used to guide subsequent functionalization .

Basic Characterization

Q: Which analytical techniques are critical for confirming the structure of this tetrazine derivative? A: Essential techniques include:

  • ¹H/¹³C NMR : Confirms substituent integration and symmetry.
  • IR spectroscopy : Identifies N-H and C=N stretches (~1600 cm⁻¹).
  • Elemental analysis : Validates C, H, N composition (±0.3% tolerance).
  • DSC : Assesses thermal stability (decomposition >195°C) .

Advanced Characterization

Q: How do quantum chemical calculations enhance understanding of tetrazine reactivity? A: Computational studies (e.g., HOMO-LUMO gap analysis) predict electron-deficient behavior, explaining rapid IEDDA reactivity. Time-dependent DFT models correlate substituent effects (e.g., methoxy groups) with absorption spectra, aiding in photophysical applications .

Basic Reactivity

Q: What are the dominant reaction pathways for 3,6-disubstituted tetrazines under ambient conditions? A: The compound undergoes:

  • IEDDA reactions : Rapid cycloaddition with strained dienophiles (e.g., trans-cyclooctenes).
  • Nucleophilic substitution : Methoxy groups stabilize intermediates in SNAr reactions.
  • Photodegradation : Sensitive to UV light, requiring storage in dark conditions .

Advanced Reactivity

Q: How do 3,4-dimethoxy substituents affect IEDDA kinetics compared to electron-withdrawing groups? A: Methoxy groups lower the LUMO energy, accelerating IEDDA rates by ~10²–10³-fold compared to electron-deficient analogs. Kinetic studies (stopped-flow spectroscopy) and Hammett plots quantify substituent effects, while computational models validate experimental rate constants .

Data Contradiction

Q: How to resolve discrepancies in reported thermal stability data for 3,6-diaryl tetrazines? A: Variability arises from differences in sample purity and DSC protocols. Recommendations:

  • Standardize purity : Use HPLC (>98%) for comparative studies.
  • Controlled heating rates : Apply 5–10°C/min in DSC to avoid artifacts.
  • Reproducibility checks : Cross-validate with TGA and isothermal calorimetry .

Experimental Design

Q: What computational tools optimize synthesis and functionalization of tetrazines? A: ICReDD’s integrated workflow combines:

  • Quantum chemistry software (Gaussian, ORCA) : Predict reaction pathways and transition states.
  • Machine learning (RDKit, PyTorch) : Analyzes reaction databases to suggest optimal conditions.
  • Virtual screening : Prioritizes substituents for targeted applications (e.g., bioorthogonal labeling) .

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